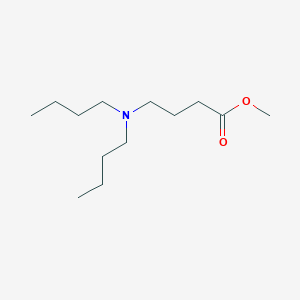

Methyl 4-(dibutylamino)butanoate

Description

Methyl 4-(dibutylamino)butanoate is an ester derivative featuring a butanoate backbone substituted with a dibutylamino group at the fourth carbon. The dibutylamino group likely enhances lipophilicity compared to smaller alkyl or aryl-amino analogs, influencing solubility, reactivity, and applications in pharmaceuticals or organic synthesis.

Properties

CAS No. |

75003-74-6 |

|---|---|

Molecular Formula |

C13H27NO2 |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

methyl 4-(dibutylamino)butanoate |

InChI |

InChI=1S/C13H27NO2/c1-4-6-10-14(11-7-5-2)12-8-9-13(15)16-3/h4-12H2,1-3H3 |

InChI Key |

WTYOHAUAZXGTGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dibutylamino)butanoate typically involves the esterification of 4-(dibutylamino)butanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dibutylamino)butanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(dibutylamino)butanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.

Major Products

Hydrolysis: 4-(dibutylamino)butanoic acid and methanol.

Reduction: 4-(dibutylamino)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(dibutylamino)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological systems, including its role as a precursor in the synthesis of biologically active molecules.

Medicine: Research is ongoing into its potential use in drug delivery systems, particularly in the formulation of lipid nanoparticles for targeted drug delivery.

Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 4-(dibutylamino)butanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed in biological systems, releasing 4-(dibutylamino)butanoic acid, which can interact with cellular receptors and enzymes. The dibutylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Methyl 4-(Dimethylamino)benzoate

- Structure: A benzoate ester with a dimethylamino group at the para position.

- Molecular Formula: C₁₀H₁₃NO₂ vs. Methyl 4-(dibutylamino)butanoate (estimated C₁₃H₂₅NO₂).

- Key Differences: Backbone: Benzoate (aromatic) vs. butanoate (aliphatic). Amino Group: Dimethylamino (smaller, less lipophilic) vs. dibutylamino (bulkier, more lipophilic).

- Applications: Used in UV-absorbing materials due to aromaticity, whereas the aliphatic butanoate analog may serve as a surfactant or drug intermediate .

2.2. Ethyl 4-[Ethyl(phenyl)amino]butanoate

- Structure: Butanoate ester with an ethyl(phenyl)amino substituent.

- Molecular Formula: C₁₄H₂₁NO₂ vs. This compound.

- Key Differences: Amino Group: Ethyl(phenyl)amino (aromatic, rigid) vs. dibutylamino (flexible, non-aromatic). Ester Group: Ethyl vs. methyl, affecting volatility and hydrolysis rates.

- Synthesis: Likely involves coupling reactions similar to ’s protocol for ethyl esters, though dibutylamino may require longer reaction times due to steric hindrance .

2.3. Methyl 4-(Hydroxyimino)butanoate

- Structure: Butanoate ester with a hydroxyimino group.

- Molecular Formula: C₅H₉NO₃ vs. This compound.

- Key Differences: Functional Group: Hydroxyimino (oxime, polar) vs. dibutylamino (non-polar). Reactivity: Hydroxyimino groups participate in condensation reactions, whereas dibutylamino may act as a weak base or hydrogen-bond acceptor .

2.4. Methyl 4-(6-Amino-9H-purin-9-yl)butanoate

- Structure: Butanoate ester linked to a purine base.

- Molecular Formula: C₁₀H₁₃N₅O₂ vs. This compound.

- Key Differences: Substituent: Purine (heterocyclic, bioactive) vs. dibutylamino (alkyl, non-bioactive). Applications: Purine derivatives are used in nucleoside analogs, while dibutylamino esters may act as drug delivery enhancers .

Data Table: Structural and Functional Comparisons

* Estimated values due to lack of direct data.

Research Findings and Trends

- Lipophilicity: Dibutylamino groups increase lipophilicity compared to dimethyl or hydroxyimino substituents, making the compound suitable for lipid-based formulations.

- Synthetic Challenges: Bulky dibutylamino groups may require optimized coupling conditions (e.g., DMF with triethylamine as in ) to avoid steric hindrance .

- Biological Relevance: Analogs like the purine-linked ester () highlight how substituents dictate bioactivity, whereas dibutylamino esters may improve membrane permeability in prodrugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.